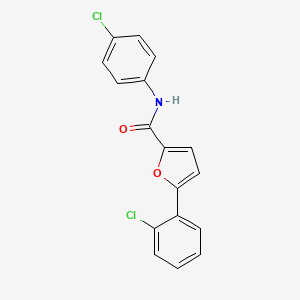

5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide

Description

5-(2-Chlorophenyl)-N-(4-chlorophenyl)-2-furamide is a synthetic furan-based amide derivative characterized by a 2-chlorophenyl group attached to the furan ring and an N-(4-chlorophenyl) amide substituent. Furan derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory effects, driven by halogen substitutions and aromatic interactions .

Properties

IUPAC Name |

5-(2-chlorophenyl)-N-(4-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c18-11-5-7-12(8-6-11)20-17(21)16-10-9-15(22-16)13-3-1-2-4-14(13)19/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHSGTFDXDKMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199458-91-8 | |

| Record name | 5-(2-CHLOROPHENYL)-N-(4-CHLOROPHENYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.

Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide":

Neuroprotective Agents

- General Neuroprotection: 5-phenyl-2-furan esters, amides, and ketones can prevent or limit neuronal death or degeneration in mammals, including humans . This makes them potentially useful in conditions where neuronal damage is a factor .

- Mechanism of Action: The method involves administering a safe and effective amount of a compound with a specific formula to the subject in need .

- Specific Applications & Examples:

- Spinal Cord Injury: 50 mg of a 5-phenyl-2-furan compound was administered to a human with a spinal cord injury to limit neuronal degeneration .

- Cerebral Ischemia: Intravenous administration of 100 mg of 3-diethylamino-2,2-dimethylpropyl 5-(p-trifluoromethylphenyl)-2-furoate hydrochloride to a human subject experiencing global cerebral ischemia during cardiac surgery prevented significant brain injury .

- Alzheimer's Disease: 100 mg of 3-dimethylamino-1-[5-(4-chlorophenyl)-2-furanyl]-1-propanone hydrochloride was given twice a day to a human subject with Alzheimer's disease, limiting or preventing the disease's progression. This was administered as a chronic therapy .

- Huntington's Chorea: 200 mg of 1-[5-(4-chlorophenyl)-2-turanyl]-3-[1-(4-methylpiperazinyl)]-1-propanone dihydrochloride hemihydrate was given three times a day to a person diagnosed with Huntington's chorea, before or just at the onset of symptoms, which limited the progression of the symptoms .

- Brain Injury: 100 mg of N-(3-diethylamino-2,2-dimethylpropyl)-5-(p-chlorophenyl)-2-furamide hydrochloride was administered four times a day for up to ten days after a brain injury. This prevented the secondary death of neurons following the primary trauma-induced death .

- Stroke: 50 mg of 3-diethylamino-2,2-dimethylpropyl 5-(p-trifluoromethylphenyl)-2-furoate hydrochloride was administered twice a day for up to fourteen days after a stroke, preventing or limiting neuronal death .

Anti-inflammatory Agents

Anticancer Potential

- Indole-linked thiazoles have demonstrated anticancer potential and cell line selectivity . The presence of a methoxy group on the phenyl ring attached to the thiazole ring and fluorine substitution may contribute to the activity .

Other Research

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of furan derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis based on structurally related compounds:

Impact of Halogen Substitutions

- Chlorine vs. Fluorine : Chlorine’s electronegativity and larger atomic radius enhance π-π stacking and van der Waals interactions with biological targets, while fluorine’s small size and high electronegativity improve metabolic stability .

- Positional Effects : 2-Chlorophenyl groups (meta-substitution) may induce steric hindrance, whereas 4-chlorophenyl (para-substitution) allows optimal alignment for enzyme binding, as seen in AChE inhibitors .

Pharmacological Profiles

- Antimicrobial Activity : Dual chloro substituents (e.g., 2-chloro and 4-chloro) in N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide show broad-spectrum activity against Gram-positive bacteria .

- Enzyme Inhibition : Substitution with oxazolo-pyridine groups () or triazolo-pyridine () enhances selectivity for enzymes like AChE and kinases, respectively.

Unique Attributes of 5-(2-Chlorophenyl)-N-(4-Chlorophenyl)-2-Furamide

Dual Chloro Substitutions: The 2-chlorophenyl (furan ring) and 4-chlorophenyl (amide) groups may synergize to improve target binding and stability compared to mono-halogenated analogs .

Balanced Reactivity : Unlike fluorine-substituted analogs (), chlorine’s moderate electronegativity may offer a balance between reactivity and metabolic half-life.

Potential Applications: Likely overlaps with analogs in antimicrobial and enzyme-inhibitory roles, with possible advantages in solubility due to the absence of bulky groups (e.g., methyl or methoxy) .

Biological Activity

5-(2-Chlorophenyl)-N-(4-chlorophenyl)-2-furamide is a synthetic organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHClN\O

- Molecular Weight : 344.22 g/mol

- IUPAC Name : 5-(2-Chlorophenyl)-N-(4-chlorophenyl)furan-2-carboxamide

The presence of both chlorophenyl groups and a furan ring contributes to its unique chemical properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or diabetes.

- Receptor Binding : It can bind to various receptors, altering their activity and affecting cellular signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

- Cell Line Studies : In tests involving human cancer cell lines, the compound exhibited an IC value in the low micromolar range, indicating potent cytotoxicity against these cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess activity against various pathogens, although more research is needed to fully elucidate its spectrum of action .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-N-(4-methylphenyl)-2-furamide | Structure | Different substitution pattern leading to varied biological activity |

| N-(4-Fluorophenyl)-5-(2-chlorophenyl)-2-furamide | Structure | Fluorine substitution may enhance lipophilicity |

| N-(3-Chloro-4-methylphenyl)-5-(3-chlorophenyl)-2-furamide | Structure | Varying positions of chloro and methyl groups |

This table highlights how variations in substitution patterns can influence the biological properties of these compounds.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Investigations into its pharmacokinetics and bioavailability are ongoing, aiming to establish its potential as a therapeutic agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.